molecular formula C12H13N3O2 B052095 6-(2-Ethoxyphenoxy)pyridazin-3-amine CAS No. 121041-43-8

6-(2-Ethoxyphenoxy)pyridazin-3-amine

Cat. No.: B052095
CAS No.: 121041-43-8
M. Wt: 231.25 g/mol
InChI Key: YRBMBUAQFFFCKS-UHFFFAOYSA-N
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Description

6-(2-Ethoxyphenoxy)pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are often used as core structures in medicinal chemistry. This compound has a molecular formula of C12H13N3O2 and a molecular weight of 231.25 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethoxyphenoxy)pyridazin-3-amine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-yield reactions and scalable processes, would apply.

Chemical Reactions Analysis

Types of Reactions

6-(2-Ethoxyphenoxy)pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-(2-Ethoxyphenoxy)pyridazin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for cardiovascular and neurological disorders.

    Industry: Used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 6-(2-Ethoxyphenoxy)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For example, some pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This compound may also interact with other molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: These compounds share a similar core structure and exhibit a wide range of pharmacological activities.

    Pyrimidine and pyrazine derivatives: These compounds are also diazines and have similar chemical properties.

Uniqueness

6-(2-Ethoxyphenoxy)pyridazin-3-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyridazine derivatives .

Properties

IUPAC Name

6-(2-ethoxyphenoxy)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-16-9-5-3-4-6-10(9)17-12-8-7-11(13)14-15-12/h3-8H,2H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBMBUAQFFFCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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